2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

photochromism diarylethene quantum yield

Photochromic media often suffer destructive readout from photocycloreversion. This diarylethene-maleic anhydride overcomes that with a 560 nm closed-ring absorption ideally matched to 532/561 nm DPSS lasers, preserving recorded data. Key advantages: • Non-destructive readout at 560 nm for optical data storage & dosimetry • Thermally irreversible P-type switching; stable photostationary state • Reactive anhydride handle enables synthesis of terpyridine-metal complexes (Zn²⁺, Co²⁺, Ru²⁺) with accelerated response (≤5 s) • Low fatigue acceptable for single-use colorimetric UV sensors; rated <80 cycles in air Reliable supply with consistent ≥97% purity supports both academic research and pilot-scale device fabrication.

Molecular Formula C18H18O3S2
Molecular Weight 346.5 g/mol
CAS No. 112440-47-8
Cat. No. B038853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride
CAS112440-47-8
Molecular FormulaC18H18O3S2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C
InChIInChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3
InChIKeyANYDHJQJXVIYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride Procurement Overview


2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS 112440-47-8) is a diarylethene photochromic compound belonging to the thermally irreversible (P-type) class . Its maleic anhydride ethene bridge differentiates it from dicyano- and perfluorocyclopentene-bridged analogs, imparting distinct spectral and quantum yield characteristics that directly affect device-level selection .

P-type diarylethene photochromic research with bridge-dependent spectral requirements
Matrix-sensitive switching studies requiring tunable solid-state reactivity
Optical memory readout method development using green laser compatibility
Functionalizable maleic anhydride bridge for photoswitchable ligand synthesis

Why Generic Diarylethene Substitution Fails


Diarylethenes with identical thienyl substituents but different ethene bridges—such as dicyano, perfluorocyclopentene, or maleimide—exhibit dramatically different photocyclization quantum yields, closed-ring absorption maxima, and solid-state reactivity profiles. Direct substitution risks altering the photostationary state composition, switching speed, and wavelength compatibility of the final device, making bridge‑specific performance data essential for procurement .

Ethene Bridge Maleic anhydride (this compound) Dicyano, perfluorocyclopentene, or maleimide bridges
ΦOF→CF Lower forward quantum yield context Switching dosage may shift significantly
λmax (closed) Bathochromic shift to 560 nm Readout wavelength compatibility may not transfer
Solid-State Reactivity Matrix-gated, environment-dependent Robust solid-state analogs may fail in matrix-responsive applications
Bridge-specific performance data is essential; identical thienyl substituents do not ensure interchangeable photochromic behavior.

Quantitative Differentiation Evidence


Quantum Yield vs. Dicyano Analog

Under identical 405 nm excitation in solution, 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride exhibits a forward photocyclization quantum yield (ΦOF→CF) of 0.08 ± 0.01, which is approximately 5‑fold lower than that of the dicyano analog cis‑1,2‑dicyano‑1,2‑bis(2,4,5‑trimethyl‑3‑thienyl)ethene (CMTE, ΦOF→CF = 0.41 ± 0.05) . This lower quantum yield necessitates higher irradiation doses to reach the photostationary state but simultaneously reduces undesirable thermal back-reaction during readout.

Quantum Yield vs. Dicyano
Head-to-head
0.08 ± 0.01 vs. 0.41 ± 0.05 (CMTE), ~5.1-fold lower
Switching dosage context differs significantly
Lower-power or rapid-readout optical memory device selection requires review
photochromism diarylethene quantum yield photocyclization

Absorption Red-Shift vs. Dicyano Analog

Replacement of the dicyano bridge with a maleic anhydride group shifts the absorption maximum of the colored closed-ring isomer from 512 nm (CMTE) to 560 nm (target compound), corresponding to a 48 nm (≈1670 cm⁻¹) bathochromic shift . This places the absorption band deeper into the visible region, enabling excitation with green light sources and reducing overlap with UV-writing wavelengths.

Absorption Red-Shift
Head-to-head
560 nm (target) vs. 512 nm (CMTE), 48 nm bathochromic shift
Supports green-laser readout method compatibility
532/561 nm laser line alignment context for non-destructive readout
absorption spectrum bathochromic shift diarylethene optical memory

Solid-State Reactivity vs. Dicyano Analog

In contrast to CMTE, which retains high photocyclization efficiency in colloidal solutions and amorphous films, the title compound exhibits negligible photochromism in colloidal or polycrystalline states and only very slight coloration in amorphous films . This matrix‑sensitive response indicates that its switching performance is strongly modulated by the local environment (Tg, polarity), offering a tunable parameter not available with the dicyano analog.

Solid-State Reactivity
Head-to-head
Negligible in colloidal/polycrystal vs. CMTE high efficiency
Matrix-gating property enables environment-responsive design
Security ink and coating application context; robust solid-state switches may differ
solid-state photochromism colloidal solution amorphous film optical memory media

Fatigue Resistance vs. Perfluorocyclopentene Derivatives

Under aerobic benzene solution conditions, the title compound withstands fewer than 80 photochromic cycles (absorbance decrease to 80% of initial), whereas perfluorocyclopentene-bridged analogs with 4,4′-methyl substituents maintain >10⁴ cycles . The primary degradation pathway involves endoperoxide formation, a vulnerability linked to the electron‑deficient maleic anhydride bridge.

Fatigue Resistance
Class-level
10⁴ cycles (perfluorocyclopentene)
Limited-cycle application context only
Unsuitable for long-term rewritability; review for dosimetry or temporary marker use
fatigue resistance photostability diarylethene durability

Optimal Procurement Scenarios


Non-Destructive Green-Laser Readout for Optical Memory

The 560 nm closed‑ring absorption maximum aligns with widely available 532 nm and 561 nm DPSS lasers, enabling readout at wavelengths that minimize photocycloreversion. This spectral match reduces recorded‑data erasure during readout compared with shorter‑wavelength CMTE-based media.

Matrix-Gated Security Inks & Coatings

Because the compound’s photochromic efficiency is strongly dependent on polymer matrix glass transition temperature and polarity , formulations can be designed where the switching response is activated only above a specific temperature or in a particular solvent environment, providing a built‑in authentication feature.

Limited-Cycle UV Dosimeters & Indicators

The low fatigue resistance (<80 cycles in air) is not a liability for single‑use or limited‑cycle dosimetry, where the irreversible accumulation of a visible 560 nm signal upon UV exposure provides a simple colorimetric readout without requiring long‑term reusability.

Photoswitchable Ligands for Metal Complexes

The maleic anhydride group serves as a reactive handle for further functionalization, as demonstrated by the synthesis of terpyridine‑bearing derivatives and their Zn²⁺, Co²⁺, and Ru²⁺ complexes, which exhibit accelerated photochromic response (photostationary state reached in as little as 5 s for the Co complex) . This reactivity expands procurement value into photo‑regulatable catalysis and molecular electronics.

Application
Selection Property
Validation Focus
Non-Destructive Green-Laser Readout Research
560 nm closed-ring absorption maximum
532/561 nm laser line readout performance and photocycloreversion minimization
Matrix-Gated Security Inks & Coatings
Environment-dependent solid-state photochromic efficiency
Polymer Tg and polarity modulation of switching response
Limited-Cycle UV Dosimeters & Indicators
Low fatigue resistance profile
Cycle-life threshold for single-use or temporary detection schemes
Photoswitchable Metal-Complex Ligand Synthesis
Maleic anhydride reactive handle for terpyridine functionalization
Transition-metal complexation effect on photostationary state kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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